molecular formula C17H11NO5 B2853195 (5-(Furan-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate CAS No. 1105243-99-9

(5-(Furan-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate

Cat. No. B2853195
CAS RN: 1105243-99-9
M. Wt: 309.277
InChI Key: PJQATPZVMAZNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The compound can be synthesized by reacting 2-furanaldehyde with sodium hydroxide to obtain 2-furanmethanol, which is then reacted with isocyanate to obtain the target product .


Molecular Structure Analysis

The molecular formula of the compound is C9H7NO4 . The unique structural features of this compound allow for various applications in scientific research.


Chemical Reactions Analysis

The compound can be used as an intermediate in organic synthesis . It has wide applications in the pharmaceutical and pesticide industries and is often used to synthesize biologically active compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.16 . Further physical and chemical properties are not specified in the available resources.

Safety and Hazards

The compound is generally safe under normal usage conditions, but appropriate laboratory operations and personal protective measures should still be followed . Avoid inhalation, ingestion, or contact with skin and eyes . Ensure good ventilation when handling the compound and wear appropriate personal protective equipment, such as gloves and goggles .

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5/c19-17(16-8-11-4-1-2-5-13(11)22-16)21-10-12-9-15(23-18-12)14-6-3-7-20-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQATPZVMAZNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Furan-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate

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